6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound with a structure combining elements of pyrrolopyrrole and purine systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step reactions:
Step 1: The initial formation of the octahydropyrrolo[3,4-c]pyrrole core through cyclization reactions.
Step 2: Introduction of the 4-fluorobenzoyl group via Friedel-Crafts acylation.
Step 3: Attachment of the purine moiety using nucleophilic substitution reactions.
Step 4: Introduction of the 2-methoxyethyl group through alkylation reactions. These steps require specific conditions like controlled temperatures, the use of catalysts (e.g., Lewis acids), and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow synthesis techniques to enhance yield and efficiency. Techniques such as high-performance liquid chromatography (HPLC) can be employed to purify the compound. Automation and computer-aided synthesis planning could streamline the process, ensuring high consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine undergoes various reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups or modify existing ones.
Reduction: Hydrogenation reactions can reduce specific double bonds within the molecule.
Substitution: Electrophilic or nucleophilic substitution can occur, especially at the fluorobenzoyl site.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Halogenating agents such as bromine (Br2) and nucleophiles like amines.
Major Products
The primary products of these reactions depend on the reagent and conditions but often involve the formation of hydroxylated, alkylated, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a precursor for more complex organic molecules.
Biology
In biological research, it serves as a probe or inhibitor for studying enzyme functions and protein interactions.
Medicine
Pharmacologically, it may be investigated for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
Industrially, it could be used in the synthesis of advanced materials, including pharmaceuticals, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism by which 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modify the target's activity, leading to downstream effects on cellular pathways. For instance, the fluorobenzoyl group may facilitate binding through π-π stacking interactions, while the purine moiety can interact with nucleotide-binding sites.
Comparison with Similar Compounds
Similar Compounds
6-[5-(4-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
6-[5-(4-Bromobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
6-[5-(4-Methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Unique Features
The 4-fluorobenzoyl group in 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine provides unique electronic characteristics, enhancing its binding affinity and specificity for certain molecular targets. This fluoro group can influence the compound's reactivity and stability compared to similar compounds with different substituents.
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Properties
IUPAC Name |
(4-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-30-7-6-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-2-4-17(22)5-3-14/h2-5,12-13,15-16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUMJPZJQPEYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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